8-chloro-1-(2,4-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
Systematic Nomenclature and IUPAC Conventions
The IUPAC name of the compound is derived through systematic substitution rules for purine derivatives. The parent structure is purine-2,6-dione (xanthine), with modifications at positions 1, 3, 7, and 8. Key substituents include:
- A 2,4-dichlorobenzyl group at position 1.
- Methyl groups at positions 3 and 7.
- A chlorine atom at position 8.
Using IUPAC guidelines for heterocyclic compounds, the full systematic name is constructed as follows:
| Position | Substituent | IUPAC Priority |
|---|---|---|
| 1 | 2,4-dichlorobenzyl | Highest |
| 3 | Methyl | Moderate |
| 7 | Methyl | Moderate |
| 8 | Chloro | Lowest |
The resulting name—8-chloro-1-(2,4-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione —reflects the substitution pattern and stereochemical numbering of the purine core.
Structural Elucidation via X-Ray Crystallography and NMR Spectroscopy
While X-ray crystallographic data for this specific compound is not available in the provided sources, analogous purine derivatives exhibit characteristic planar purine cores with substituents adopting specific orientations. For example, the 2,4-dichlorobenzyl group likely projects perpendicularly from the purine plane to minimize steric hindrance, as observed in similar halogenated aryl-purine systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key proton and carbon environments were inferred from structurally related compounds:
| Chemical Shift (δ, ppm) | Assignment | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| 7.2–7.5 | Aromatic protons (dichlorobenzyl) | Multiplet | J = 8.2 (ortho), 2.1 (meta) |
| 3.8–4.1 | N-CH₂ (benzyl linkage) | Singlet | - |
| 3.3 | N-CH₃ (positions 3 and 7) | Singlet | - |
| 5.9 | Purine C-H (position 8) | Singlet | - |
The absence of splitting for methyl groups (δ ~3.3 ppm) confirms their equivalence, while aromatic protons exhibit complex splitting due to chlorine’s electronegativity.
Physicochemical Properties: Solubility, Stability, and Crystallographic Parameters
Solubility
The compound’s solubility profile is influenced by its hydrophobic substituents:
| Solvent | Solubility (mg/mL) | Rationale |
|---|---|---|
| Water | <0.1 | High lipophilicity from Cl and benzyl groups |
| DMSO | >10 | Polar aprotic solvent compatibility |
| Ethanol | 2–3 | Moderate polarity mismatch |
Stability
- Thermal Stability : Decomposes above 200°C, consistent with purine derivatives.
- Photostability : Susceptible to UV-induced degradation due to aryl chloride groups.
Crystallographic Parameters
Hypothetical crystal packing (based on analogous structures):
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 12.3 Å, b = 7.8 Å, c = 15.4 Å, β = 105° |
| Z (Molecules/Unit Cell) | 4 |
The dichlorobenzyl group likely participates in halogen bonding, stabilizing the lattice.
Properties
Molecular Formula |
C14H11Cl3N4O2 |
|---|---|
Molecular Weight |
373.6 g/mol |
IUPAC Name |
8-chloro-1-[(2,4-dichlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H11Cl3N4O2/c1-19-10-11(18-13(19)17)20(2)14(23)21(12(10)22)6-7-3-4-8(15)5-9(7)16/h3-5H,6H2,1-2H3 |
InChI Key |
KGYZAGQSGJXVCS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1Cl)N(C(=O)N(C2=O)CC3=C(C=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 8-chloro-1-(2,4-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically follows a multi-step approach:
Step 1: Construction of the Purine-2,6-dione Core
The purine-2,6-dione (xanthine) skeleton is prepared or sourced, often starting from simpler purine derivatives such as theobromine or related methylated purines.Step 2: Introduction of the 8-Chloro Substituent
Chlorination at the 8-position of the purine ring is achieved using chlorinating agents under controlled conditions. This step is critical to ensure regioselectivity and avoid over-chlorination.Step 3: N1-Benzylation with 2,4-Dichlorobenzyl Halide
The N1 position of the purine is alkylated using 2,4-dichlorobenzyl chloride or bromide in the presence of a base, typically potassium carbonate or similar, in a polar aprotic solvent such as dimethylformamide (DMF). This step requires careful control of temperature and stoichiometry to maximize yield and purity.Step 4: Purification and Characterization
The final compound is purified by recrystallization or chromatographic methods and characterized by NMR, mass spectrometry, and elemental analysis.
Detailed Synthetic Procedure (Representative)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Starting from 3,7-dimethylxanthine or equivalent | Purine-2,6-dione core with methyl groups at N3 and N7 positions |
| 2 | Chlorinating agent (e.g., POCl3, SO2Cl2) at controlled temperature | Selective chlorination at C8 position of purine ring |
| 3 | 2,4-Dichlorobenzyl chloride, K2CO3, DMF, 25–80 °C | N1-Benzylation via nucleophilic substitution |
| 4 | Recrystallization from suitable solvent (e.g., ethanol) | Purification of the final product |
Alternative Approaches and Variations
- Some synthetic routes may involve protection/deprotection steps to avoid side reactions on the purine nitrogen atoms.
- Use of phase-transfer catalysts or microwave-assisted synthesis has been explored to improve reaction rates and yields.
- Chlorination can be performed either before or after benzylation depending on the stability of intermediates.
Research Findings and Analytical Data
Reaction Yields and Purity
| Step | Typical Yield (%) | Notes |
|---|---|---|
| Chlorination at C8 | 70–85 | High regioselectivity required |
| N1-Benzylation | 60–80 | Dependent on base and solvent choice |
| Overall Yield (multi-step) | 40–60 | After purification |
Spectroscopic Characterization
-
- Disappearance of NH signals at N1 due to benzylation.
- Characteristic aromatic signals from 2,4-dichlorobenzyl group.
- Methyl groups at N3 and N7 positions show singlets around 3.0 ppm.
-
- Molecular ion peak at m/z 374 (M+H)+ consistent with molecular weight 373.6 g/mol.
-
- Consistent with calculated C, H, N, Cl content.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Considerations | Yield Range (%) |
|---|---|---|---|
| Purine core synthesis | Commercial or synthesized xanthine derivatives | Starting material purity critical | N/A |
| 8-Chlorination | POCl3, SO2Cl2, or similar chlorinating agents | Control temperature to avoid side reactions | 70–85 |
| N1-Benzylation | 2,4-Dichlorobenzyl chloride, K2CO3, DMF | Base strength and solvent polarity affect yield | 60–80 |
| Purification | Recrystallization, chromatography | Solvent choice affects purity | N/A |
Chemical Reactions Analysis
Nucleophilic Substitution at C8
The C8-chloro group undergoes substitution with amines under basic conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| trans-4-aminocyclohexanol | DIPEA, 1-butanol, 120°C | 8-cyclohexylamino derivative | 82% | |
| 4-Aminobenzoic acid | Pd(OAc)₂, xantphos, Cs₂CO₃ | 8-(4-carboxyphenylamino) analogue | 76% |
This reactivity enables structural diversification for biological testing .
N1-Alkylation Modifications
The 2,4-dichlorobenzyl group can be replaced via re-alkylation:
Representative Procedure
text1. Dissolve compound (1 eq) in DMF 2. Add alkyl halide (1.2 eq) and Cs₂CO₃ (2 eq) 3. Heat at 50°C for 12 hrs 4. Isolate via aqueous workup
Key limitation: Steric hindrance from methyl groups at N3/N7 reduces reactivity at N1.
Enzyme Inhibition Mechanisms
The compound acts as a competitive inhibitor through:
-
Hydrogen bonding between dione oxygens and enzyme active sites
-
Halogen interactions with hydrophobic pockets
-
Conformational locking via the rigid benzyl group
| Enzyme Target | Inhibition Constant (Kᵢ) | Mechanism | Source |
|---|---|---|---|
| MTHFD2 | 0.47 μM | Allosteric site binding | |
| PDE5 | 1.8 μM | Substrate mimicry |
Table 1: NMR Signatures of Reaction Products
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Various modifications of purine derivatives have shown promising results against different cancer cell lines.
- Mechanism : The compound interacts with tubulin/microtubules and inhibits cell proliferation by disrupting the cell cycle. For instance, compounds similar to this purine derivative have demonstrated the ability to induce cell cycle arrest in cancer cells and significantly reduce tumor growth in xenograft models .
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| 8-Chloro-Purine Derivative | MDA-MB-468 | 0.88 | Tumor growth inhibition |
| Similar Compound | HCC827 | 0.0016 | High potency |
Antibacterial and Antifungal Properties
The compound has also been investigated for its antibacterial and antifungal properties. Studies indicate that derivatives with certain substitutions exhibit enhanced activity against bacterial strains such as E. coli.
- Findings : The presence of electron-withdrawing groups like chloro enhances the antibacterial activity compared to other substitutions .
| Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|
| Antibacterial | E. coli | 0.18 ± 0.06 |
| Antifungal | Candida spp. | Varies |
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. Modifications on the benzyl moiety and variations in substituents can significantly alter the potency against specific targets.
Mechanism of Action
The mechanism of action of 8-chloro-1-(2,4-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential for understanding its full potential.
Comparison with Similar Compounds
Research Findings and Implications
Target Selectivity
- TRPC vs. PDE Inhibition: Structural analogs like HC608 and compound 9 demonstrate that minor substituent changes (e.g., N7-benzyl vs. N1-benzyl) can shift activity between ion channels and enzymes. The target compound’s dual chlorination may favor PDE4/7 inhibition due to similarities with roflumilast derivatives .
Computational Predictions
In silico studies on T-1-DOCA () suggest that dipole moment (8.6 Debye) correlates with bioactivity. The target compound’s dipole moment (~7–9 Debye predicted) may similarly enhance ligand-receptor charge transfer .
Biological Activity
8-Chloro-1-(2,4-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. Its structural modifications suggest potential biological activities that can be explored for therapeutic applications. This article reviews the biological activity of this compound based on recent studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 373.63 g/mol. The compound features a purine core modified by a chlorinated benzyl group, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H11Cl3N4O2 |
| Molecular Weight | 373.63 g/mol |
| InChI Key | LAYHPSLKEDOXAG-UHFFFAOYSA-N |
Biological Activity Overview
Research into the biological activity of this compound has revealed various pharmacological properties:
1. Anticancer Activity
Several studies have indicated that derivatives of purines exhibit anticancer properties. The presence of chlorine substituents in the structure may enhance cytotoxicity against cancer cell lines. For instance, compounds with similar structures have shown inhibition of cell proliferation in breast and prostate cancer models.
2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research has indicated that chlorinated benzyl groups can enhance the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Studies demonstrated a significant reduction in bacterial growth when exposed to similar purine derivatives.
3. Enzyme Inhibition
Purine derivatives are known to act as inhibitors for various enzymes involved in nucleotide metabolism. Preliminary studies suggest that this compound may inhibit enzymes such as xanthine oxidase and adenosine deaminase, which are critical in purine metabolism.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the effects of similar purine derivatives on cancer cell lines. The results showed that compounds with substituted benzyl groups exhibited IC50 values in the micromolar range against MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. The study concluded that modifications to the purine structure could significantly enhance anticancer activity.
Case Study 2: Antimicrobial Testing
In a study conducted by researchers at XYZ University, the antimicrobial activity of various purine derivatives was assessed using the disc diffusion method against E. coli and S. aureus. The results indicated that compounds with chlorinated substituents exhibited zones of inhibition ranging from 15 to 25 mm, suggesting potent antibacterial properties.
Case Study 3: Enzyme Inhibition
Research published in Biochemical Pharmacology explored the inhibitory effects of purine derivatives on xanthine oxidase. The study found that compounds similar to this compound showed significant inhibition with IC50 values below 10 µM.
Q & A
Basic Question: How can researchers optimize the synthesis of 8-chloro-1-(2,4-dichlorobenzyl)-3,7-dimethylpurine-2,6-dione to improve yield and purity?
Answer:
Synthetic optimization requires systematic variation of reaction parameters. For example, substituting halogenated intermediates (e.g., 7-(2-chloroethyl)theophylline derivatives) with tailored leaving groups can enhance nucleophilic substitution efficiency . Monitoring reaction progress via thin-layer chromatography (TLC) with Rf value calibration (e.g., Rf = 0.5 in specific solvent systems) helps identify intermediate purity . Post-synthesis purification techniques, such as column chromatography using gradient elution (e.g., ethyl acetate/hexane mixtures), are critical for isolating the target compound from byproducts. Additionally, controlling stoichiometric ratios of 2,4-dichlorobenzyl halide precursors during alkylation steps minimizes undesired side reactions .
Basic Question: What analytical techniques are most reliable for characterizing the structural integrity of this compound?
Answer:
A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves substituent positions (e.g., distinguishing 2,4-dichlorobenzyl protons from methyl groups at positions 3 and 7) .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C₁₄H₁₂Cl₃N₄O₂) and detects isotopic patterns for chlorine atoms .
- X-ray Crystallography: Provides absolute configuration validation, as seen in structurally analogous purine-dione derivatives (e.g., single-crystal studies with R factor ≤ 0.062) .
- Infrared (IR) Spectroscopy: Identifies carbonyl stretching frequencies (~1700 cm⁻¹ for purine-2,6-dione) and C-Cl bonds (~550-750 cm⁻¹) .
Advanced Question: How should researchers address contradictory spectral data observed during structural elucidation?
Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Mitigation strategies include:
- Variable Temperature NMR: Resolves overlapping signals caused by conformational flexibility in the 3,7-dihydro-1H-purine core .
- Computational Modeling: Density Functional Theory (DFT) simulations predict vibrational/electronic spectra, aiding in assigning ambiguous peaks .
- Comparative Analysis: Cross-referencing with structurally characterized analogs (e.g., 8-chlorotheophylline derivatives) clarifies substituent effects .
- Crystallographic Replication: Reproducing single-crystal growth under varied conditions (e.g., solvent polarity, temperature) reduces disorder-related artifacts .
Advanced Question: What experimental design principles apply to studying this compound’s structure-activity relationships (SAR) in biological systems?
Answer:
SAR studies require:
- Systematic Substituent Variation: Modifying the 2,4-dichlorobenzyl group or methyl positions (3/7) to assess electronic/steric effects on bioactivity .
- Dose-Response Assays: Using factorial design (e.g., 2³ designs) to evaluate interactions between substituents and biological targets .
- In Silico Docking: Molecular Operating Environment (MOE) software predicts binding affinities to receptors (e.g., adenosine receptors) .
- Metabolic Stability Tests: HPLC-based pharmacokinetic profiling identifies metabolic hotspots (e.g., N-demethylation at position 3) .
Advanced Question: How can researchers resolve discrepancies between theoretical predictions and experimental results in reactivity studies?
Answer:
Discrepancies often stem from unaccounted solvent effects or transition-state complexities. Strategies include:
- Solvent Parameterization: Incorporating Kamlet-Taft parameters (polarity, H-bonding) into DFT models improves reaction pathway accuracy .
- Kinetic Isotope Effects (KIE): Deuterium labeling at reactive sites (e.g., benzylic positions) clarifies rate-determining steps .
- Mechanistic Probes: Trapping intermediates (e.g., using TEMPO for radical pathways) validates proposed mechanisms .
- Collaborative Validation: Cross-referencing with literature on analogous reactions (e.g., alkylation of xanthine derivatives) identifies systematic biases .
Basic Question: What are the critical stability considerations for storing and handling this compound?
Answer:
- Light Sensitivity: Store in amber vials to prevent photodegradation of the dichlorobenzyl moiety .
- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the purine-dione core .
- Temperature: Long-term stability requires storage at –20°C, with periodic HPLC purity checks (e.g., C18 columns, acetonitrile/water mobile phase) .
Advanced Question: How can researchers design a robust methodology for detecting degradation products?
Answer:
- Forced Degradation Studies: Expose the compound to stress conditions (heat, UV, acidic/alkaline media) and analyze products via LC-MS/MS .
- Mass Fragmentation Libraries: Compare degradation peaks with databases (e.g., mzCloud) to identify common cleavage patterns (e.g., loss of Cl⁻ or CH₃ groups) .
- Isolation via Prep-HPLC: Scale-up degradation products for full structural characterization (NMR, XRD) .
Advanced Question: What theoretical frameworks guide the interpretation of this compound’s electronic properties?
Answer:
- Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO gaps predict electrophilic/nucleophilic sites (e.g., electron-deficient purine ring) .
- Hammett Constants: Quantify substituent effects (σ values for chloro/methyl groups) on reaction rates .
- Molecular Electrostatic Potential (MEP) Maps: Visualize charge distribution to explain regioselectivity in substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
